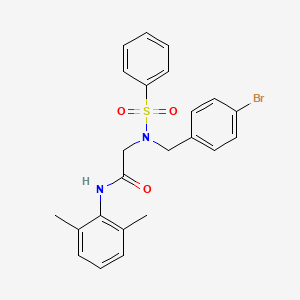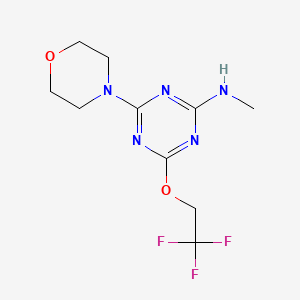
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have various beneficial effects on metabolic disorders such as type 2 diabetes, obesity, and cancer.
Wirkmechanismus
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide activates AMPK by binding to the γ-subunit of the AMPK complex and inducing a conformational change that allosterically activates the kinase domain. This leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4.
Biochemical and Physiological Effects:
The activation of AMPK by N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has various biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and reduced blood glucose levels. It also increases mitochondrial biogenesis and oxidative capacity, leading to improved energy metabolism and reduced oxidative stress. In addition, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has been shown to have anti-inflammatory and anti-cancer effects, possibly through the activation of AMPK.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has several advantages for lab experiments. It is a potent and selective activator of AMPK, with a half-maximal effective concentration (EC50) of 0.8 μM. It has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has some limitations for lab experiments. It is not a natural compound and may have off-target effects that need to be carefully controlled. It is also not suitable for long-term administration due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide. One direction is to investigate its effects on other metabolic disorders such as cardiovascular diseases and neurodegenerative diseases. Another direction is to develop more potent and selective activators of AMPK based on the structure of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide. Finally, the development of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide as a therapeutic agent for metabolic disorders in humans requires further investigation, including safety, efficacy, and pharmacokinetic studies.
Conclusion:
In conclusion, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide is a small molecule activator of AMPK with various beneficial effects on metabolic disorders such as type 2 diabetes, obesity, and cancer. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide is needed to fully understand its potential as a therapeutic agent for metabolic disorders.
Synthesemethoden
The synthesis of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide involves a multistep process starting from commercially available starting materials. The first step is the synthesis of 2-isopropylphenol from phenol and acetone. The second step involves the synthesis of 2-(2-isopropylphenoxy)acetic acid from 2-isopropylphenol and chloroacetic acid. The final step is the synthesis of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide from 2-(2-isopropylphenoxy)acetic acid and 3-cyanophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has been extensively studied in various scientific research applications. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has also been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diet-induced obesity in animal models. In addition, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has been shown to have anti-cancer effects in vitro and in vivo, possibly through the activation of AMPK.
Eigenschaften
IUPAC Name |
N-(3-cyanophenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)16-8-3-4-9-17(16)22-12-18(21)20-15-7-5-6-14(10-15)11-19/h3-10,13H,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQXROJRYVBOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5718151.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5718157.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5718165.png)

![2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5718172.png)

![2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5718193.png)


![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)
![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)
![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)
![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)